![molecular formula C21H22N4O3S B2733489 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-03-7](/img/structure/B2733489.png)
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its distinctive chemical structure and versatile applications in scientific research. This compound features an integration of pyrido[2,3-d]pyrimidine and quinoline moieties, contributing to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 1,3,6-trimethyluracil with quinoline derivatives under controlled conditions. Various methods can be employed, such as:
Condensation Reaction: A reaction involving the reaction of 1,3,6-trimethyluracil with an aldehyde derivative of quinoline in the presence of an acid catalyst. The reaction conditions include a temperature range of 60-80°C and a reaction time of 6-8 hours.
Thioether Formation: The intermediate product undergoes a nucleophilic substitution reaction with an appropriate thiol compound to form the thioether linkage. The reaction is performed in a polar aprotic solvent like DMF (dimethylformamide) with the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, these reactions are often optimized for yield and efficiency, incorporating flow chemistry techniques and employing advanced catalytic systems. Continuous flow reactors allow precise control of reaction parameters, enhancing the production of the compound with minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions facilitated by reagents like hydrogen peroxide or KMnO₄, leading to the formation of sulfoxide and sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the quinoline ring, impacting the overall reactivity and stability of the molecule.
Substitution: Nucleophilic substitution reactions, particularly at the pyrido[2,3-d]pyrimidine core, lead to various functionalized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases and Acids: Triethylamine, hydrochloric acid.
Major Products: The primary products of these reactions include sulfoxide and sulfone derivatives, reduced quinoline analogs, and substituted pyrido[2,3-d]pyrimidine compounds.
科学研究应用
This compound's unique structure lends itself to a broad spectrum of research applications:
Chemistry: Used as a precursor in organic synthesis for developing more complex molecular frameworks.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for therapeutic potential in drug discovery, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and catalysts, leveraging its robust chemical stability and reactivity.
作用机制
Mechanism: The compound's mode of action primarily involves interaction with specific molecular targets, influencing biochemical pathways.
Molecular Targets: Includes enzymes such as kinases and reductases, where it may inhibit or enhance activity.
Pathways: Often implicated in pathways related to cellular signaling, metabolic processes, and stress responses.
相似化合物的比较
4-(2-(3,4-Dihydroquinolin-1(2H)-yl)ethylthio)-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-7-one.
1,3-Dimethyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
5-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione continues to be a compound of significant interest for its versatile applications and unique properties.
属性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-11-22-19-17(20(27)24(3)21(28)23(19)2)18(13)29-12-16(26)25-10-6-8-14-7-4-5-9-15(14)25/h4-5,7,9,11H,6,8,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKOKDVSDZMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
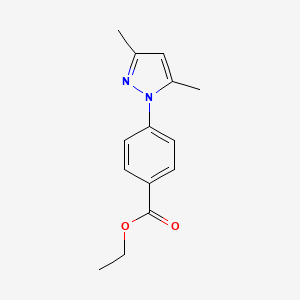
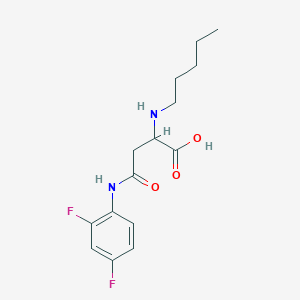
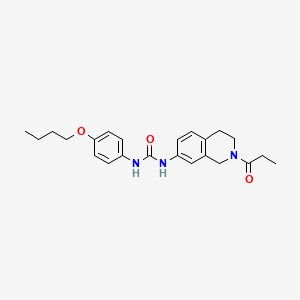
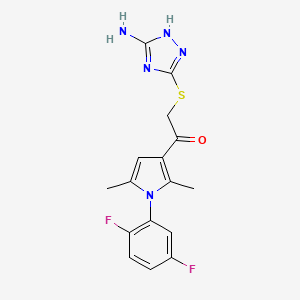
![1-(2-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2733415.png)

![3-chloro-4-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2733418.png)
![4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2733419.png)
![3-[(2,5-dimethylphenyl)methyl]-9-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2733422.png)
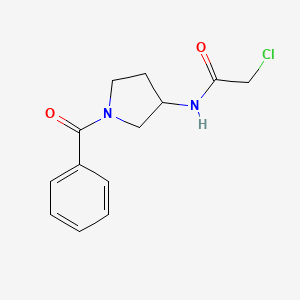
![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2733425.png)
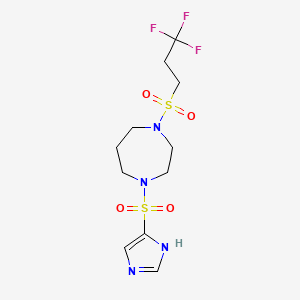
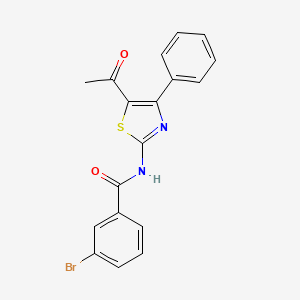
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide](/img/structure/B2733429.png)
